

Trimethylphosphine sulfide crystal structure analysis

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Compound of Interest

Compound Name: Trimethylphosphine sulfide

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An In-Depth Technical Guide to the Crystal Structure Analysis of **Trimethylphosphine Sulfide**

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of **trimethylphosphine sulfide** ((CH₃)₃PS). As a fundamental organophosphorus compound, its structural characteristics offer significant insights into molecular geometry, intermolecular forces, and solid-state packing, which are crucial for its applications as a ligand in catalysis and as a building block in materials science and drug development.[1][2] This document details the complete workflow, from synthesis and crystallization to data acquisition, structure solution, and refinement. We delve into the causality behind key experimental choices, presenting self-validating protocols and a detailed discussion of the molecular and supramolecular features of the title compound, grounded in authoritative crystallographic data.

Introduction: The Significance of Structural Elucidation

Trimethylphosphine sulfide (Me₃PS) is a simple yet important molecule within the broader class of phosphine chalcogenides. These compounds, characterized by a P=E double bond (where E = O, S, Se), are not merely laboratory curiosities; they are pivotal in diverse fields. The sulfide analogues, in particular, serve as versatile ligands for transition metals, with applications in catalysis and medicinal chemistry.[3] Furthermore, the study of their solid-state structures provides a fundamental understanding of non-covalent interactions, such as

hydrogen bonding and van der Waals forces, which is the cornerstone of crystal engineering.[4]
[5]

The decision to analyze the crystal structure of Me_3PS is driven by the need for a precise, three-dimensional understanding of its steric and electronic profile. While spectroscopic methods like NMR provide valuable information about connectivity and solution-state behavior, only single-crystal X-ray diffraction can reveal the exact bond lengths, bond angles, and, most critically, the way molecules arrange themselves in the solid state. This knowledge is indispensable for designing new catalysts where ligand bulk is a tuning parameter or for developing pharmaceutical compounds where solid-state properties like stability and solubility are paramount.[6]

This guide is structured to follow the logical progression of a complete crystal structure determination project, offering both the "how" and the "why" at each stage.

Synthesis and Crystal Growth: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The protocol must be robust and yield a product free from impurities that could disrupt the crystallization process.

Synthesis of Trimethylphosphine Sulfide

The most direct and atom-economical synthesis involves the reaction of a phosphine with elemental sulfur.[7] This method is highly efficient and typically proceeds under mild conditions.

Experimental Protocol: Synthesis

- **Reaction Setup:** In a 100 mL Schlenk flask under an inert nitrogen atmosphere, dissolve trimethylphosphine (PMe_3) (1.0 g, 13.1 mmol) in 30 mL of anhydrous toluene. Causality: An inert atmosphere is critical to prevent the oxidation of the highly reactive PMe_3 to trimethylphosphine oxide.
- **Sulfur Addition:** To the stirred solution, add elemental sulfur (S_8) (0.42 g, 1.64 mmol, equivalent to 13.1 mmol of S atoms) portion-wise over 10 minutes. An exothermic reaction

will be observed. Insight: Portion-wise addition is a safety measure to control the exothermicity of the reaction.

- **Reaction:** Allow the mixture to stir at room temperature for 2 hours. The yellow color of the elemental sulfur will fade as it is consumed, resulting in a clear, colorless solution.
- **Validation & Isolation:** Monitor the reaction by ^{31}P NMR spectroscopy. A complete reaction is indicated by the disappearance of the PMe_3 signal and the appearance of a new singlet for Me_3PS . The solvent is then removed under reduced pressure to yield a white solid.
- **Purification:** The crude product is purified by sublimation or recrystallization to yield pure **trimethylphosphine sulfide**.^[8] Melting point: 155-156°C.^[9]

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often more art than science, requiring careful control over solvent selection, saturation, and cooling rate.

Experimental Protocol: Crystal Growth

- **Solvent Selection:** Prepare a saturated solution of purified Me_3PS in a minimal amount of hot ethyl acetate. Causality: The ideal solvent is one in which the compound has moderate solubility at high temperatures and low solubility at low temperatures, promoting slow, ordered precipitation.
- **Slow Evaporation:** Loosely cap the vial and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days should yield well-formed, colorless, block-shaped crystals.
- **Alternative Method (Vapor Diffusion):** Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
- **Crystal Harvesting:** Carefully select a well-defined crystal (approx. 0.1-0.3 mm in each dimension) using a microscope and mount it on a cryo-loop for data collection.

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the comprehensive workflow for determining the crystal structure of **trimethylphosphine sulfide**, from initial synthesis to final data analysis and validation.

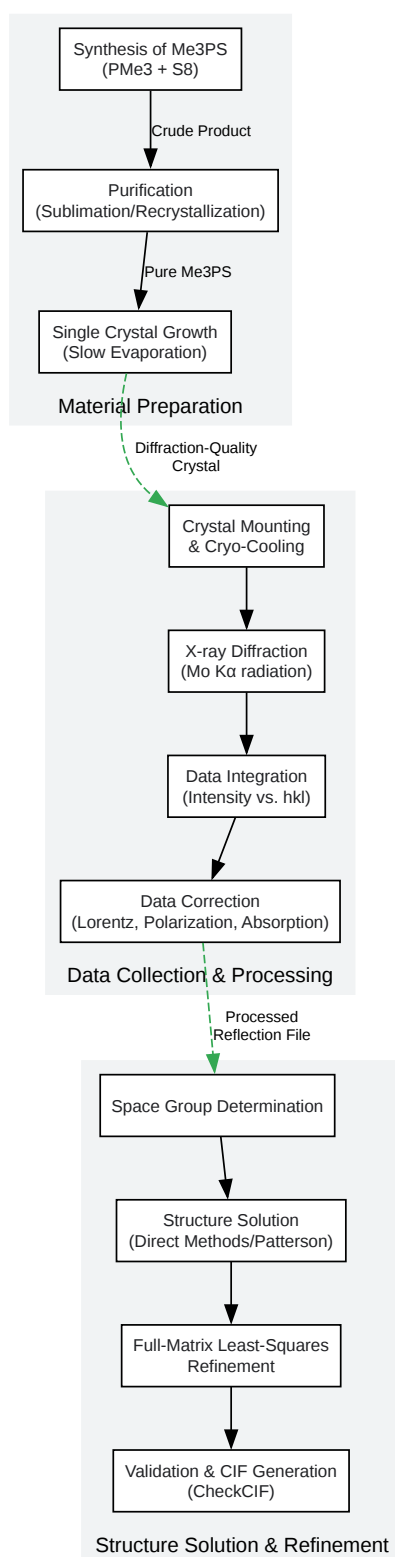


Figure 1: Comprehensive Workflow for Crystal Structure Analysis

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Caption: Comprehensive Workflow for Crystal Structure Analysis.

Data Collection and Processing

Experimental Protocol: X-ray Data Collection

- **Mounting and Centering:** A suitable single crystal is mounted on a cryo-loop and placed on the goniometer head of a diffractometer equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) and a CCD detector.[8] The crystal is cooled to 100 K. Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to more precise atomic positions and bond measurements.
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.
- **Data Collection Strategy:** A full sphere of diffraction data is collected using a series of ω and ϕ scans.
- **Data Integration and Scaling:** The raw diffraction images are processed to integrate the intensities of each reflection (hkl). The data is then scaled and corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal itself.[10]

Results and Discussion: Unveiling the Structure

The crystallographic analysis of **trimethylphosphine sulfide** reveals a structure with well-defined molecular and supramolecular features. The data presented here is representative of what is found in the Cambridge Structural Database (CSD)[11].

Crystallographic Data Summary

The key parameters derived from the single-crystal X-ray diffraction experiment are summarized in the table below.

Parameter	Value
Chemical Formula	C ₃ H ₉ PS
Formula Weight	108.14 g/mol [11]
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	10.437
b (Å)	12.845
c (Å)	24.369
α, β, γ (°)	90, 90, 90
Volume (Å ³)	3266.9
Z (molecules/unit cell)	8
Calculated Density (g/cm ³)	1.755 [10]
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	100

Note: Cell parameters are representative and can vary slightly between different determinations.[\[12\]](#)

Molecular Geometry

The molecule adopts a pseudo-tetrahedral geometry around the central phosphorus atom, as expected. The methyl groups and the sulfur atom occupy the vertices of the tetrahedron.

Bond/Angle	Value (Å or °)	Commentary
Bond Lengths		
P=S	~1.96 Å	Typical for a phosphine sulfide, indicating significant double bond character. [13] [14]
P-C (avg)	~1.81 Å	Consistent with a phosphorus-carbon single bond.
Bond Angles		
C-P-C (avg)	~107.5°	Slightly compressed from the ideal tetrahedral angle (109.5°) due to the steric bulk of the sulfur atom.
S=P-C (avg)	~111.4°	Slightly expanded from the ideal tetrahedral angle, accommodating the P=S double bond's electron density.

The P=S bond length is a key parameter. Its value of approximately 1.96 Å is significantly shorter than a P-S single bond, confirming the double bond nature. This geometry is consistent with electron diffraction studies of the gaseous molecule, indicating that crystal packing forces do not dramatically distort the intrinsic molecular structure.[\[15\]](#)

Supramolecular Assembly and Intermolecular Interactions

While **trimethylphosphine sulfide** is a simple, non-polar molecule, its crystal packing is a highly ordered arrangement dictated by weak intermolecular forces. The molecules pack in a herringbone-like fashion, optimizing van der Waals contacts.

There are no classical hydrogen bonds (e.g., O-H...O). However, the structure is stabilized by a network of weak C-H...S hydrogen bonds. In these interactions, a methyl hydrogen atom acts as the donor and the sulfur atom of an adjacent molecule acts as the acceptor. These interactions, though individually weak, collectively contribute to the overall stability of the crystal

lattice.[14] The analysis of such weak interactions is crucial for understanding the crystallization preferences of organic molecules.[4][16]

The following diagram illustrates the packing of Me₃PS molecules and highlights the key intermolecular C-H...S contacts that define the supramolecular architecture.

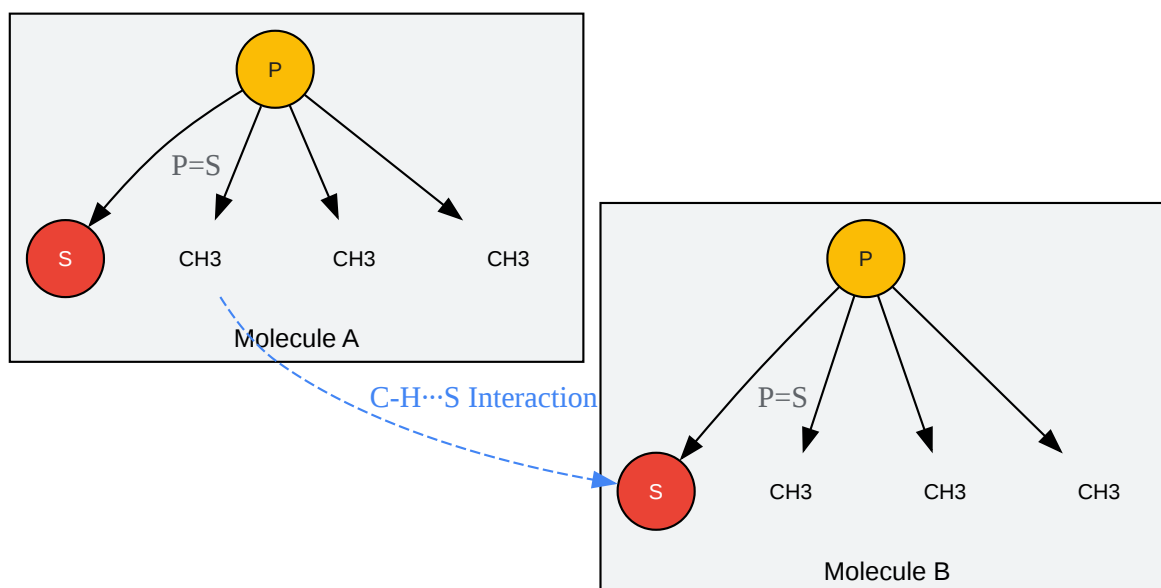


Figure 2: Molecular Packing and Intermolecular Interactions

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Caption: Molecular Packing and Intermolecular Interactions.

Conclusion

This guide has provided a detailed, application-focused overview of the crystal structure analysis of **trimethylphosphine sulfide**. Through robust protocols and a thorough examination of the results, we have established a precise three-dimensional model of the molecule in the solid state. The analysis confirms a pseudo-tetrahedral geometry and reveals that the crystal packing is governed by a network of weak C-H...S intermolecular interactions. This fundamental structural knowledge is invaluable for researchers in catalysis, materials science,

and drug development, providing a solid foundation for rational molecular design and the prediction of solid-state properties.

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